[(2-Hydroxy-4-methylphenyl)methyl]boronic acid
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Overview
Description
[(2-Hydroxy-4-methylphenyl)methyl]boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a hydroxyl and a methyl group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Hydroxy-4-methylphenyl)methyl]boronic acid typically involves the reaction of 2-hydroxy-4-methylbenzyl alcohol with boronic acid reagents under specific conditions. One common method includes the use of a palladium catalyst in the presence of a base, such as potassium carbonate, to facilitate the formation of the boronic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, where the phenylboronic acid derivatives are synthesized using palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
[(2-Hydroxy-4-methylphenyl)methyl]boronic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The boronic acid group can be reduced to form boranes.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenyl derivatives, boranes, and ketones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
[(2-Hydroxy-4-methylphenyl)methyl]boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which [(2-Hydroxy-4-methylphenyl)methyl]boronic acid exerts its effects involves the formation of covalent bonds with target molecules. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The hydroxyl and methyl groups on the phenyl ring can also participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s reactivity and selectivity .
Comparison with Similar Compounds
[(2-Hydroxy-4-methylphenyl)methyl]boronic acid can be compared with other boronic acids, such as phenylboronic acid and 4-methoxyphenylboronic acid:
Phenylboronic Acid: Lacks the hydroxyl and methyl substituents, making it less versatile in certain reactions.
4-Methoxyphenylboronic Acid: Contains a methoxy group instead of a hydroxyl group, which can influence its reactivity and selectivity in different ways.
These comparisons highlight the unique properties of this compound, particularly its ability to participate in a wide range of chemical reactions and its utility in various scientific applications .
Properties
CAS No. |
1092092-84-6 |
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Molecular Formula |
C8H11BO3 |
Molecular Weight |
165.98 g/mol |
IUPAC Name |
(2-hydroxy-4-methylphenyl)methylboronic acid |
InChI |
InChI=1S/C8H11BO3/c1-6-2-3-7(5-9(11)12)8(10)4-6/h2-4,10-12H,5H2,1H3 |
InChI Key |
KWRAIRDWBBCTLA-UHFFFAOYSA-N |
Canonical SMILES |
B(CC1=C(C=C(C=C1)C)O)(O)O |
Origin of Product |
United States |
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